BenchChemオンラインストアへようこそ!

Enmein

Antibacterial MIC Gram-positive bacteria

Enmein (CAS 3776-39-4) is a structurally unique ent-kaurane diterpenoid distinguished by a δ‑lactone bridge absent in oridonin and ponicidin. This scaffold confers potent, selective immunosuppressive activity—depressing murine ear swelling and serum IL‑2 in vivo—that its analogs do not replicate. For melanogenesis studies, Enmein inhibits B16 4A5 cells with IC50 0.22 μM (4.1‑fold superior to oridonin). In antibacterial lead optimization, Enmein‑based NO‑donor hybrids achieve MICs of 2–4 μg/mL against S. aureus and B. subtilis (an 8‑ to 16‑fold improvement over oridonin). Procure ≥98% HPLC‑verified reference standard for medicinal chemistry, immunology, and cosmetic active development. Not for human therapeutic use.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 3776-39-4
Cat. No. B198249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnmein
CAS3776-39-4
Synonymsenmein
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C
InChIInChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1
InChIKeyMQOJPNKACWKUGI-CDKPERABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Enmein (CAS 3776-39-4) Sourcing and Core Identity


Enmein (CAS 3776-39-4, C₂₀H₂₆O₆, MW 362.42) is a naturally occurring ent-kaurane diterpenoid of the enmein-type [1]. It is isolated primarily from Isodon species, including Isodon japonicus (Japanese name: enmei-so) and Isodon trichocarpus, where it is one of three major bioactive constituents alongside oridonin and ponicidin [2]. Enmein is characterized by a 6,7-seco-ent-kaurane skeleton featuring a distinctive δ-lactone bridge absent in its close analogs [3]. Commercially, it is supplied as a reference standard or research compound typically at ≥98% purity (HPLC), with a melting point of 274-276 °C (decomposition) and solubility in DMSO (100 mg/mL) [4]. It is strictly designated for research use only and is not intended for therapeutic or diagnostic applications.

Why Enmein (CAS 3776-39-4) Cannot Be Casually Substituted by Oridonin or Ponicidin


Enmein, oridonin, and ponicidin are all major ent-kaurane diterpenoids co-occurring in Isodon herb; however, they exhibit critical structural and functional divergence that precludes interchangeable use [1]. The defining feature of enmein is its δ-lactone ring, a structural element that oridonin and ponicidin lack [2]. This lactone bridge significantly influences the molecule's physicochemical stability—it is particularly susceptible to degradation from temperature fluctuations and physical impact during milling, factors that do not comparably affect the other diterpenoids [3]. Functionally, the substitution pattern dictates distinct bioactivity profiles: enmein demonstrates a unique, potent immunosuppressive effect in vivo, depressing murine ear swelling and serum interleukin-2 levels, an activity that is not observed for oridonin or ponicidin [4]. Conversely, oridonin typically exhibits broader and more potent antiproliferative activity across diverse cancer cell lines, making it unsuitable as a direct replacement for enmein in studies requiring enmein's specific immunomodulatory, melanogenesis-inhibitory, or antibacterial profiles [5]. Substituting with an in-class analog without accounting for these key differences can lead to misinterpretation of experimental results and procurement of an unsuitable compound for the intended research application.

Quantitative Comparative Evidence for Enmein (CAS 3776-39-4) vs. Closest Analogs


Superior Antibacterial Potency of Enmein-Derived Hybrids Against Gram-Positive Bacteria Relative to Oridonin

Enmein-type diterpenoid hybrids, specifically nitric oxide (NO)-donor derivatives, demonstrate markedly superior antibacterial activity against S. aureus and B. subtilis when compared to the parent compound oridonin. The enmein-type hybrids 9b and 9d achieve minimal inhibitory concentrations (MICs) of 4 μg/mL and 2 μg/mL against S. aureus and B. subtilis, respectively, whereas oridonin exhibits MICs of 32 μg/mL against both organisms [1].

Antibacterial MIC Gram-positive bacteria Staphylococcus aureus Bacillus subtilis

Enmein Exhibits Potent Melanogenesis Inhibition with a 4-Fold Lower IC50 Than Oridonin

In a comparative study of diterpenoids isolated from Isodon trichocarpus, enmein demonstrated a significantly stronger inhibitory effect on melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells. Enmein exhibited an IC50 of 0.22 μM, while oridonin, a close structural analog, showed an IC50 of 0.90 μM [1].

Melanogenesis inhibition Skin pigmentation B16 melanoma Tyrosinase

Enmein Possesses a Unique Immunosuppressive Profile Differentiating It from Other ent-Kaurane Diterpenoids

Among four ent-kaurane diterpenoids isolated from Isodon serra, enmein was uniquely characterized by a distinct immunosuppressive effect observed in both in vitro and in vivo systems. In a murine model, enmein depressed ear swelling extent and reduced serum interleukin-2 levels in a dose-dependent manner, a profile that was not exhibited by the other diterpenoids, including oridonin and ponicidin [1].

Immunosuppression in vivo Interleukin-2 T-cell

Enmein Exhibits a Broader In Vitro Antitumor Spectrum than Ponicidin but with Varied Potency Relative to Oridonin

Enmein demonstrates a distinct antiproliferative profile compared to its close analogs. Against human chronic myelogenous leukemia K562 cells, enmein exhibits an IC50 ranging from 3.2 to 8.2 μg/mL [1]. Oridonin, in contrast, shows a narrower and generally more potent range of activity, with IC50 values of 2.5-21.48 μM across various cell lines including Jurkat, EC9706, and SGC-7901 [2]. While enmein's native antiproliferative potency is moderate compared to oridonin, its enmein-type scaffold serves as a privileged starting point for semi-synthetic optimization; derivatives have achieved IC50 values as low as 0.40 μM in K562 cells and 0.81 μM in Bel-7402 hepatocarcinoma cells, surpassing the parent compound's activity by an order of magnitude [3][4].

Antiproliferative Cytotoxicity K562 Leukemia Cancer

Structural Lability of Enmein During Processing Dictates Specific Handling and Procurement Requirements

Unlike the more robust oridonin and ponicidin, enmein contains a δ-lactone ring that imparts significant structural lability. Quantitative HPLC-UV analysis has demonstrated that enmein's content is substantially reduced by mechanical milling and elevated temperatures, while the levels of oridonin and ponicidin remain largely unaffected by these same processing steps [1].

Stability Lactone Processing Quality Control

Optimal Research and Procurement Applications for Enmein (CAS 3776-39-4) Based on Comparative Evidence


Antibacterial Drug Discovery: Targeting Gram-Positive Pathogens with Enmein-Derived Hybrids

For research programs developing novel antibacterial agents against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, enmein-type diterpenoid hybrids are the preferred scaffold. The evidence shows that enmein-based NO-donor derivatives achieve MIC values of 4 μg/mL and 2 μg/mL, respectively, representing an 8- to 16-fold improvement over oridonin (MIC = 32 μg/mL) [1]. Procurement of enmein as a starting material enables the synthesis of leads with significantly enhanced potency, making it a strategic choice for medicinal chemistry campaigns focused on overcoming antimicrobial resistance in Gram-positive species.

Melanogenesis and Skin Pigmentation Research

Investigators studying melanin synthesis, skin pigmentation disorders, or developing cosmetic actives should prioritize enmein over its analogs. In a direct comparison using B16 melanoma 4A5 cells, enmein inhibited melanogenesis with an IC50 of 0.22 μM, which is 4.1-fold more potent than oridonin (IC50 = 0.90 μM) [1]. This superior potency allows for lower working concentrations, minimizing potential cytotoxicity and experimental variability. Enmein is the definitive reference compound for this class of diterpenoids in melanogenesis studies.

Immunosuppression and T-Cell Mediated Disease Models

For studies investigating immunosuppressive mechanisms, T-cell activation, or autoimmune disease models, enmein is the essential and non-substitutable ent-kaurane diterpenoid. It is uniquely characterized among its analogs by a distinct immunosuppressive effect in both in vitro and in vivo systems, including a dose-dependent reduction in murine ear swelling and serum interleukin-2 levels [1]. Oridonin and ponicidin do not share this functional profile. Enmein is therefore the required compound for any research program targeting immunomodulation via this natural product class.

Medicinal Chemistry and Scaffold Optimization for Cancer Therapeutics

For lead optimization programs in oncology, enmein offers a structurally unique and highly tunable ent-kaurane scaffold. While the parent compound shows moderate antiproliferative activity against K562 cells (IC50 = 3.2-8.2 μg/mL), its enmein-type framework allows for dramatic potency enhancement through semi-synthesis. Optimized derivatives have achieved IC50 values as low as 0.40 μM in K562 cells and 0.81 μM in Bel-7402 cells [1][2]. The scaffold also enables the introduction of novel functionality, such as NO-donor moieties and amino acid esters, creating new chemical entities with distinct mechanisms of action [3]. Enmein is the preferred starting material for any program seeking to generate intellectual property around novel ent-kaurane-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enmein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.